molecular formula C29H22O11 B155728 Duclauxin CAS No. 1732-37-2

Duclauxin

Cat. No. B155728
CAS RN: 1732-37-2
M. Wt: 546.5 g/mol
InChI Key: WBQDAYWQELBEPU-FKKRYKJISA-N
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Description

Duclauxin is a complex heptacyclic oligophenalenone dimer, which is a type of fungal polyketide with notable bioactivities. It is characterized by its unique structure, consisting of an isocoumarin and a dihydroisocoumarin unit joined by a cyclopentane ring, resembling a hinge or castanets-like configuration . Duclauxin and its derivatives are primarily produced by various species of Penicillium and Talaromyces, and they exhibit a range of biological activities, including antitumor, enzyme inhibition, and antimicrobial effects . These compounds have shown potential in agricultural and medical applications due to their ability to inhibit ATP synthesis by affecting mitochondrial respiration .

Synthesis Analysis

The biosynthesis of duclauxin involves a series of redox transformations, starting with the oxidative cleavage of the peri-fused tricyclic phenalenone by a cupin family dioxygenase. This leads to a hemiketal-oxaphenalenone intermediate, which is further modified by additional redox enzymes into monomeric building blocks. These monomers are then coupled by oxidative reactions, catalyzed by enzymes such as a P450 monooxygenase, to form the dimeric structure of duclauxin .

Molecular Structure Analysis

Duclauxin's molecular structure has been elucidated through various spectroscopic methods, including X-ray single crystal diffraction and (13)C NMR DFT calculations. These analyses have confirmed the S configuration at C-9' of duclauxin analogues, correcting a long-standing misrepresentation of these compounds as C-9'R epimers . The structure of duclauxin is further characterized by significant intramolecular hydrogen bonding and an open clam-shell configuration, as revealed by X-ray structural analysis .

Chemical Reactions Analysis

Duclauxin and its derivatives can undergo various chemical reactions due to their polyketide nature. For instance, the isocoumarin nucleus of duclauxin can react with ammonia or primary amines to produce duclauxamides or N-alkylated derivatives. These modifications can significantly affect the biological activities of the compounds, such as their cytotoxicity and effects on mitochondrial respiration .

Physical and Chemical Properties Analysis

The physical and chemical properties of duclauxin have been characterized through melting point determination, optical rotation, and spectroscopic methods such as IR, NMR, and MS. Duclauxin isolated from different Penicillium species has shown variations in melting points, which can be attributed to the presence of solvent molecules in the crystal structure, as in the case of duclauxin ethyl acetate solvate . Additionally, duclauxin's ability to inhibit mitochondrial functions, such as respiration and oxidative phosphorylation, has been demonstrated, highlighting its role as an antitumor agent 10.

Scientific Research Applications

Duclauxin Derivatives and Biological Activities

Duclauxin, a heptacyclic oligophenalenone dimer, exhibits significant biological activities including antitumor, enzyme inhibition, and antimicrobial properties. It is effective against numerous tumor cell lines by inhibiting mitochondrial respiration and ATP synthesis. Duclauxin and its analogs, mainly produced by Penicillium and Talaromyces species, show potential in agricultural and medical applications (Shahid et al., 2021).

Biosynthesis of Duclauxins

The biosynthetic pathway of duclauxin involves a series of redox transformations. These transformations are initiated by a cupin family dioxygenase, leading to the formation of monomeric building blocks that are key components in duclauxin derivatives. This pathway demonstrates nature's strategy in generating complex structures in natural product biosynthesis (Gao et al., 2018).

Duclauxin's Cytotoxic Effects

Duclauxin and its derivatives, like xenoclauxin and desacetylduclauxin, exhibit cytotoxic effects on cancer cell lines. These compounds are not genotoxic but are cytotoxic mainly due to their potent inhibition of ATP synthesis in mitochondria, highlighting their potential as anticancer agents (Kawai et al., 2004).

Structural Insights and Potential Applications

Newer studies have led to the structural revision of the duclauxin family and proposed biosynthetic pathways. These insights are crucial for understanding the nature and potential applications of duclauxin in various fields, including pharmaceuticals (Cao et al., 2015).

Cost-Effective Production of Duclauxin

Research has also focused on developing cost-effective methods for producing duclauxin, such as using peanut hulls supplemented with potato starch. These methods can significantly reduce production expenses, making duclauxin more accessible for research and application purposes (Bryant et al., 1993).

properties

IUPAC Name

(9,19-dihydroxy-13-methoxy-11,17-dimethyl-3,7,15,21-tetraoxo-6,22-dioxaheptacyclo[12.9.1.11,16.14,8.02,13.012,26.020,25]hexacosa-4,8,10,12(26),16(25),17,19-heptaen-24-yl) acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H22O11/c1-9-5-14(32)18-20-15(9)23(34)21-25(40-11(3)30)28(20,8-39-27(18)36)24-22(33)12-7-38-26(35)17-13(31)6-10(2)19(16(12)17)29(21,24)37-4/h5-7,21,24-25,31-32H,8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBQDAYWQELBEPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C3=C1C(=O)C4C(C3(COC2=O)C5C4(C6=C7C(=COC(=O)C7=C(C=C6C)O)C5=O)OC)OC(=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H22O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80938337
Record name 4,11-Dihydroxy-8a-methoxy-6,9-dimethyl-3,7,12,15-tetraoxo-8,8a,15,15a-tetrahydro-1H,3H,7H,12H-8,15b-methanopyrano[3'',4'',5'':4',5']naphtho[1',2':6,7]cyclohepta[1,2,3-de][2]benzopyran-16-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80938337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

546.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Duclauxin

CAS RN

1732-37-2
Record name Duclauxin
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=258308
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4,11-Dihydroxy-8a-methoxy-6,9-dimethyl-3,7,12,15-tetraoxo-8,8a,15,15a-tetrahydro-1H,3H,7H,12H-8,15b-methanopyrano[3'',4'',5'':4',5']naphtho[1',2':6,7]cyclohepta[1,2,3-de][2]benzopyran-16-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80938337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
261
Citations
H Shahid, T Cai, Y Wang, C Zheng, Y Yang… - Frontiers in …, 2021 - frontiersin.org
Duclauxin is a heptacyclic oligophenalenone dimer consisting … Duclauxin is effective against numerous tumor cell lines because … There are about 36 reported natural duclauxin analogs …
Number of citations: 7 www.frontiersin.org
P Cao, J Yang, CP Miao, Y Yan, YT Ma, XN Li… - Organic …, 2015 - ACS Publications
… In addition, we present a structural revision of the duclauxin family based upon … duclauxin family scaffold is proposed on the basis of previous acetate labeling results for duclauxin …
Number of citations: 51 pubs.acs.org
K Kawai, H Shiojiri, T Nakamaru, Y Nozawa… - Cell Biology and …, 1985 - Springer
… from rat livers in comparison to duclauxin. Both derivatives inhibited the growth ofL1210 culture cells as strongly as duclauxin. Duclauxin derivatives were negative in the HPC/ DNA …
Number of citations: 26 link.springer.com
K Kawai, Y Nozawa, T Ito… - … in Chemical Pathology and …, 1982 - europepmc.org
… and duclauxin on … Duclauxin markedly increased the life-span of mice which were ip inoculated with Ehrlich ascitic tumor but xanthomegnin did not exhibit such effect as duclauxin…
Number of citations: 35 europepmc.org
I Kuhr, JÁN FUSKA, P SEDMERA… - The Journal of …, 1973 - jstage.jst.go.jp
Fig. 2. Fragmentation pattern of duclauxin are coupled to the aromatic protons at 6.62 and 6.90 ppm. Therefore, those signals are due to the olefinic methyls and the singlet at 2.22 ppm …
Number of citations: 40 www.jstage.jst.go.jp
FO Bryant, HG Cutler, JM Jacyno - Journal of pharmaceutical …, 1993 - Wiley Online Library
… Duclauxin was isolated in crystalline form from Gostar‐grown P. herquei. Comparison of costs of duclauxin … Duclauxin was not effective as an antibiotic against certain species of gram‐…
Number of citations: 12 onlinelibrary.wiley.com
Q Li, M Zhang, X Zhang, L Li, M Zheng, J Kang… - Chinese Chemical …, 2024 - Elsevier
… Two novel duclauxin hybrids, talaroclauxins A … of duclauxin-ergosterol hybrid featuring an unprecedented dodecacyclic ring system. Compound 2 is a new member of the rare duclauxin-…
Number of citations: 0 www.sciencedirect.com
A Fuskova, B Proksa, J Fuska - Die Pharmazie, 1977 - europepmc.org
The effect was studied of 32 natural and synthetic derivatives of coumarin, dicoumarin, and 4.4'epoxydicoumarin on the uptake of 14C-labelled precursors in nucleic acid (NA) and …
Number of citations: 19 europepmc.org
Y Ogihara, O Tanaka, S Shibata - Tetrahedron Letters, 1966 - Elsevier
… On the other hand, the mild alkaline or acid hydrolysis of duclauxin afforded desacetylduclauxin, … in the isocouma:?ins (3), and the same system is involved in the molecule of duclauxin. …
Number of citations: 28 www.sciencedirect.com
FO Bryant, HG Cutler, MC Burla… - … Section C: Crystal …, 1995 - scripts.iucr.org
… of duclauxin from these three sources indicate identical substances. The X-ray structural analysis of duclauxin … The duclauxin molecular structure consists of two largely planar halves …
Number of citations: 2 scripts.iucr.org

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